molecular formula C20H27N5S B11570745 8-methyl-3-{[2-(piperidin-1-yl)ethyl]sulfanyl}-5-propyl-5H-[1,2,4]triazino[5,6-b]indole

8-methyl-3-{[2-(piperidin-1-yl)ethyl]sulfanyl}-5-propyl-5H-[1,2,4]triazino[5,6-b]indole

Cat. No.: B11570745
M. Wt: 369.5 g/mol
InChI Key: OXRXWSVQXZNEED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-({8-METHYL-5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ETHYL]PIPERIDINE is a complex organic compound that belongs to the class of triazinoindole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazinoindole core, makes it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

The synthesis of 1-[2-({8-METHYL-5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ETHYL]PIPERIDINE typically involves multiple steps, starting from commercially available starting materials. The process often includes the formation of the triazinoindole core through cyclization reactions, followed by the introduction of the piperidine moiety via nucleophilic substitution reactions. The reaction conditions may vary, but common reagents include strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

1-[2-({8-METHYL-5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ETHYL]PIPERIDINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to reduce functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the piperidine ring or the triazinoindole core, using reagents like alkyl halides or acyl chlorides.

Scientific Research Applications

1-[2-({8-METHYL-5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ETHYL]PIPERIDINE has shown potential in various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.

    Medicine: Its potential therapeutic properties are being explored for the treatment of diseases such as cancer, due to its ability to interact with specific molecular targets.

    Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[2-({8-METHYL-5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ETHYL]PIPERIDINE involves its interaction with specific molecular targets within cells. It may bind to enzymes or receptors, modulating their activity and leading to changes in cellular processes. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting antiproliferative effects. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

1-[2-({8-METHYL-5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ETHYL]PIPERIDINE can be compared with other triazinoindole derivatives, such as:

    5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl derivatives: These compounds share a similar core structure but differ in their substituents, which can lead to variations in biological activity and chemical reactivity.

    Indole derivatives: While indole derivatives have a simpler structure, they also exhibit diverse biological activities and are used in various therapeutic applications.

The uniqueness of 1-[2-({8-METHYL-5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ETHYL]PIPERIDINE lies in its specific combination of functional groups and its potential for targeted therapeutic applications.

Properties

Molecular Formula

C20H27N5S

Molecular Weight

369.5 g/mol

IUPAC Name

8-methyl-3-(2-piperidin-1-ylethylsulfanyl)-5-propyl-[1,2,4]triazino[5,6-b]indole

InChI

InChI=1S/C20H27N5S/c1-3-9-25-17-8-7-15(2)14-16(17)18-19(25)21-20(23-22-18)26-13-12-24-10-5-4-6-11-24/h7-8,14H,3-6,9-13H2,1-2H3

InChI Key

OXRXWSVQXZNEED-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C=C(C=C2)C)C3=C1N=C(N=N3)SCCN4CCCCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.